3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one
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Overview
Description
3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one is a chemical compound with a complex structure that includes a triazine ring, a hydrazone linkage, and a dichlorobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one typically involves the condensation of 2,3-dichlorobenzaldehyde with a hydrazine derivative, followed by cyclization with a triazine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary but often include controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,3-dichlorobenzylidene)acetoacetate: Shares the dichlorobenzylidene moiety.
Ethyl 2-{[(2E)-2-(2,3-dichlorobenzylidene)hydrazinoacetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains a similar hydrazino linkage.
Uniqueness
3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one is unique due to its combination of a triazine ring, hydrazone linkage, and dichlorobenzylidene moiety
Properties
Molecular Formula |
C11H9Cl2N5O |
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Molecular Weight |
298.13 g/mol |
IUPAC Name |
3-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H9Cl2N5O/c1-6-10(19)15-11(18-16-6)17-14-5-7-3-2-4-8(12)9(7)13/h2-5H,1H3,(H2,15,17,18,19)/b14-5+ |
InChI Key |
AGTYDLLPLBBVBM-LHHJGKSTSA-N |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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